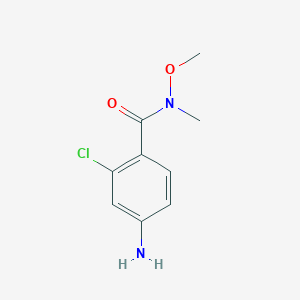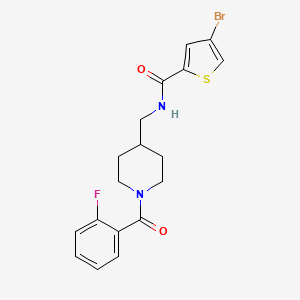
4-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted at the 2-position with a carboxamide group, and at the 4-position with a bromine atom. The carboxamide group is further substituted with a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The piperidine ring is substituted at the 4-position with a 2-fluorobenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a thiophene ring, a piperidine ring, and a benzoyl group, all of which are common structural motifs in organic chemistry. The presence of bromine, fluorine, and the amide group will also have significant effects on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine and fluorine atoms is likely to make the compound relatively dense and possibly volatile. The amide group could allow for hydrogen bonding, which might increase the compound’s solubility in polar solvents .科学的研究の応用
Radiochemistry and Radiopharmaceutical Applications
One area of application for structurally related compounds involves the development of radiotracers for positron emission tomography (PET). For instance, the synthesis of radiolabeled compounds for studying cannabinoid receptors in the brain highlights the potential of such chemicals in neuroscience research and the exploration of neural pathways associated with various disorders (Katoch-Rouse & Horti, 2003).
Orexin Receptor Antagonism for Behavioral Studies
Research has also explored the effects of selective orexin receptor antagonists on compulsive behaviors, such as food consumption in animal models. This line of investigation provides insights into neural circuits that drive compulsive eating and potential therapeutic targets for eating disorders (Piccoli et al., 2012).
Antimicrobial and Antituberculosis Activity
Compounds with a similar backbone structure have been evaluated for their antimicrobial properties, including their activity against Mycobacterium tuberculosis. This research contributes to the search for new therapeutic agents against resistant strains of tuberculosis, demonstrating the relevance of these compounds in infectious disease research (Jeankumar et al., 2013).
Metabolism and Pharmacokinetics
The study of the metabolism and disposition of related compounds, such as orexin receptor antagonists, is crucial for understanding their pharmacokinetics and safety profiles. This research area supports drug development processes by identifying metabolic pathways and potential interactions (Renzulli et al., 2011).
CCR5 Antagonism and Potential Therapeutic Applications
Synthetic pathways leading to CCR5 antagonists showcase the chemical versatility and potential therapeutic applications of these compounds in treating conditions like HIV/AIDS. This area of research emphasizes the role of chemical synthesis in drug discovery and the development of novel therapeutic agents (Cheng De-ju, 2015).
作用機序
The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the mechanism of action for this compound. It could potentially interact with various enzymes or receptors in the body, depending on its structure and the specific functional groups present .
将来の方向性
The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials. Alternatively, it could be used as a starting point for the synthesis of a library of similar compounds, in order to explore the structure-activity relationships .
特性
IUPAC Name |
4-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2S/c19-13-9-16(25-11-13)17(23)21-10-12-5-7-22(8-6-12)18(24)14-3-1-2-4-15(14)20/h1-4,9,11-12H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSTONPQXIWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2793669.png)
![5-(3-{3-[(methylsulfonyl)amino]phenyl}-5-thien-2-yl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2793670.png)
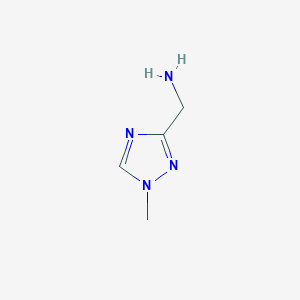
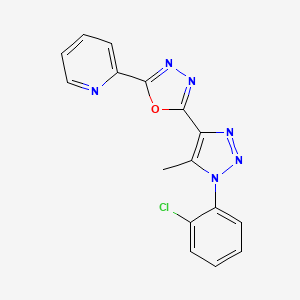
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2793674.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2793675.png)
![(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2793677.png)

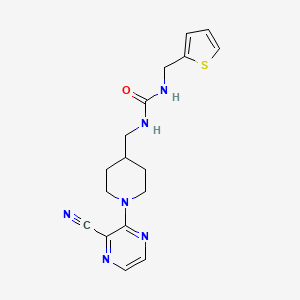
![N-(2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2793680.png)

